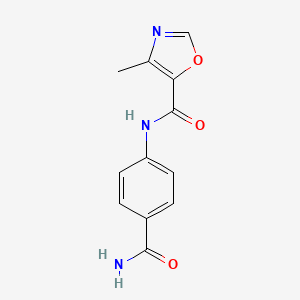
N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide is a useful research compound. Its molecular formula is C12H11N3O3 and its molecular weight is 245.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Chemistry
Copper-Catalyzed Synthesis of Oxazoles : A study by Kumar et al. (2012) describes an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, which involves copper-catalyzed cyclization of β-(methylthio)enamides. This method introduces various functionalities like ester, carboxamide, or acyl groups into the oxazole products (Kumar, Saraiah, Misra, & Ila, 2012).
Synthesis of Novel Antimicrobial Agents : A 2021 study by Pokhodylo et al. synthesized novel 1H-1,2,3-triazole-4-carboxamides, demonstrating significant antimicrobial activities against both bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).
Synthesis of Aromatic Polyamides : Akutsu et al. (1998) synthesized novel aromatic polyamides containing 2-methyl-4,5-oxazolediyl structures. These polyamides displayed high thermal properties and good solubility, suggesting their potential use in advanced material applications (Akutsu, Inoki, Sunouchi, Sugama, Kasashima, Naruchi, & Miura, 1998).
Antitumor and Antiviral Research
Antitumor Imidazotetrazines : Stevens et al. (1984) explored the synthesis of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, demonstrating its potential as a broad-spectrum antitumor agent. This compound may act as a prodrug for the acyclic triazene MCTIC (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Synthesis of Antitumor Drug Temozolomide : Wang et al. (1997) presented new synthetic pathways to temozolomide, an antitumor drug. The study's key intermediate, 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide, was effectively converted into temozolomide, showcasing a potential pathway for drug synthesis (Wang, Stevens, Chan Tm, DiBenedetto, Ding Zx, Gala, Hou, Kugelman, Leong, Kuo Sc, Mas, Schumacher, Shutts, Smith, Zhan, & Thomson, 1997).
Synthesis of Antiviral Thiazole C-nucleosides : Srivastava et al. (1977) developed glycosylthiocarboxamides, which were used to synthesize thiazole nucleosides with antiviral activities. Compounds like 2-D-ribofuranosylthiazole-4-carboxamide exhibited significant activity against herpes and parainfluenza viruses, suggesting their potential as antiviral agents (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors, to exert their effects .
Mode of Action
The exact mode of action of N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide is not well-documented. The compound likely interacts with its targets, leading to changes in cellular processes. More research is needed to elucidate the specific interactions and resulting changes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to induce various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors include temperature, pH, and the presence of other substances .
Direcciones Futuras
The future directions for research on “N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide” would depend on its properties and potential applications. If it has interesting biological activity, it might be studied as a potential drug . If it has unique chemical properties, it might be studied for its potential uses in chemical synthesis .
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-4-methyl-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7-10(18-6-14-7)12(17)15-9-4-2-8(3-5-9)11(13)16/h2-6H,1H3,(H2,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLHUGQFSMLVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
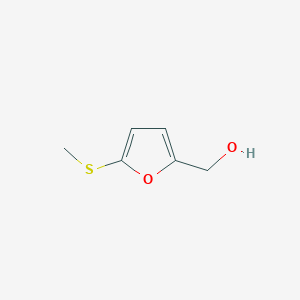
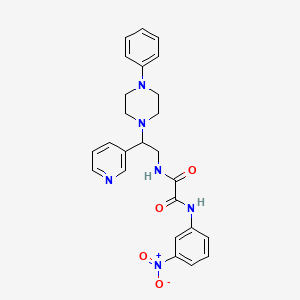
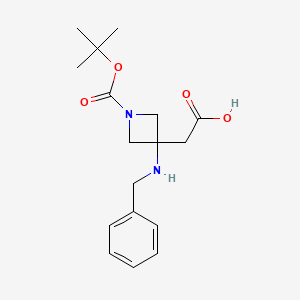
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3016231.png)
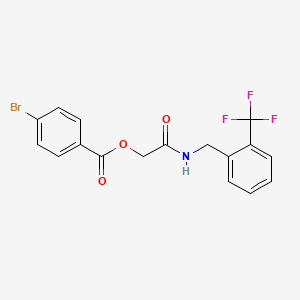
![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)


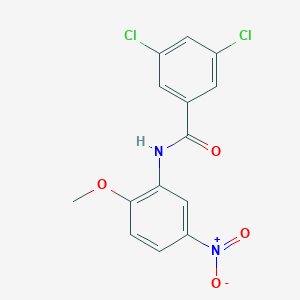
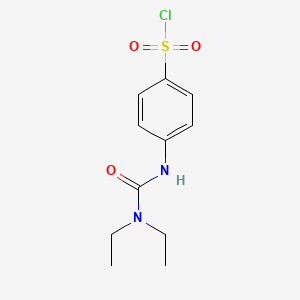
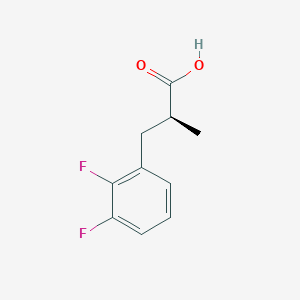
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3016246.png)
![9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3016248.png)
